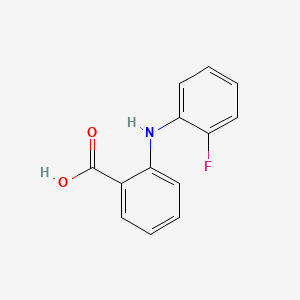

N-(2-Fluorophenyl)anthranilic acid

Description

Overview of Anthranilic Acid Derivatives and their Significance in Medicinal Chemistry

Anthranilic acid and its analogues are recognized as privileged pharmacophores in the development of pharmaceuticals. nih.gov The versatility of the anthranilic acid scaffold allows for extensive chemical modifications, generating large libraries of compounds for structure-activity relationship (SAR) analysis. nih.gov This adaptability has led to the development of a wide array of therapeutic agents.

Historically, anthranilic acid derivatives, known as fenamates, have been prominent as non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.comafjbs.com Beyond their anti-inflammatory and analgesic properties, these derivatives have demonstrated a remarkable breadth of biological activities. ijpsjournal.comnih.gov Research has revealed their potential as anticancer, antiviral, antimicrobial, and insecticidal agents. nih.govijpsjournal.comnih.gov Furthermore, they have been investigated as inducers of apoptosis, inhibitors of various signaling pathways like the hedgehog and mitogen-activated protein kinase (MAPK) pathways, and as inhibitors of enzymes such as aldo-keto reductases. nih.govmdpi.com

The therapeutic potential of anthranilic acid derivatives extends to metabolic disorders, with some compounds showing promise in the management of diabetes and obesity by regulating α-glucosidase activity. nih.govmdpi.com Their applications also include neuroprotective effects by downregulating pathways associated with neurodegeneration. nih.govmdpi.com The diverse biological profile of anthranilic acid derivatives underscores their importance as a foundational structure in the ongoing quest for novel therapeutic agents. nih.govijpsjournal.comnih.gov

Historical Context of N-(2-Fluorophenyl)anthranilic Acid Research

While the broader class of anthranilic acid derivatives has a rich history dating back to the synthesis of fenamates, specific research focusing on this compound is more recent and less extensively documented in early literature. The initial interest in anthranilic acid derivatives was largely driven by the discovery of their anti-inflammatory properties. For instance, flufenamic acid, a trifluoromethyl-substituted analogue, was identified as a potent anti-inflammatory agent. pharmacy180.com

The exploration of N-aryl anthranilic acids, the class to which this compound belongs, has been advanced by the development of new synthetic methods, such as copper-catalyzed cross-coupling reactions, which allow for the efficient synthesis of a wide range of these derivatives. nih.gov While specific early studies solely dedicated to this compound are not prominently cited, its investigation is a logical progression of the structure-activity relationship studies of N-aryl anthranilic acids. Researchers have systematically modified the substituents on both the anthranilic acid and the N-aryl rings to optimize biological activity.

A search for "this compound" reveals its availability as a chemical reagent, indicating its use in synthetic and medicinal chemistry research. chemicalbook.comfluorochem.co.uk More recent studies on various substituted N-phenyl anthranilic acid derivatives continue to explore their potential in diverse therapeutic areas, including as potassium channel modulators and anticancer agents. nih.govgoogle.com This ongoing research provides the context in which the specific properties and potential applications of this compound are being elucidated.

Fluorine Substitution in Medicinal Chemistry: Impact on Bioavailability and Interaction with Biological Targets

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. tandfonline.com The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact a molecule's biological profile. mdpi.comchemxyne.comacs.org

One of the key benefits of fluorine substitution is the potential to improve metabolic stability. tandfonline.comchemxyne.comacs.org The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. mdpi.com This can lead to a longer half-life and improved bioavailability of the drug.

Fluorine can also influence a molecule's lipophilicity, which affects its ability to cross cell membranes. mdpi.comacs.org The strategic placement of fluorine atoms can modulate the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility, permeability, and protein binding. tandfonline.comacs.org Furthermore, the introduction of fluorine can lead to enhanced binding affinity to target proteins. tandfonline.comchemxyne.com The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonds with amino acid residues in the active site of a protein, contributing to increased potency. acs.org The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, often without causing significant steric hindrance. tandfonline.com

Research Gaps and Future Directions for this compound Studies

Despite the established significance of both anthranilic acid derivatives and fluorine substitution in medicinal chemistry, dedicated research specifically on this compound appears to be limited. While it is commercially available and likely utilized in broader screening libraries, in-depth studies focusing on its unique biological profile and therapeutic potential are not widely published.

A significant research gap exists in the comprehensive evaluation of its biological activities. While its structural similarity to known anti-inflammatory agents suggests potential in this area, its activity against other targets, such as those implicated in cancer, viral infections, or neurological disorders, remains largely unexplored. Future research should therefore involve broad-spectrum biological screening to identify potential therapeutic applications.

Furthermore, detailed structure-activity relationship (SAR) studies centered around the this compound scaffold are warranted. This would involve the synthesis and evaluation of a series of analogues with modifications to both the anthranilic acid and the fluorophenyl rings to understand the key structural determinants for biological activity. Such studies have been proven valuable for other anthranilic acid derivatives. nih.gov

Investigations into its mechanism of action at the molecular level are also crucial. For any identified biological activity, understanding how this compound interacts with its molecular target(s) is essential for further optimization and drug development. Techniques such as X-ray crystallography and computational modeling could provide valuable insights into its binding mode.

Finally, research into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is necessary to assess its potential as a drug candidate. The impact of the fluorine atom on these properties would be of particular interest.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJTXYMGRFCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202306 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-58-0 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorophenyl Anthranilic Acid

Classical Synthesis Routes

The traditional methods for synthesizing N-(2-Fluorophenyl)anthranilic acid have been widely used and form the foundation of its production. These routes, while effective, often require harsh reaction conditions.

Reaction of Anthranilic Acid with 2-Fluoroaniline

A foundational method for the synthesis of N-aryl anthranilic acids involves the direct reaction of an anthranilic acid with an aryl amine. In the case of this compound, this would involve the reaction of anthranilic acid with 2-fluoroaniline. However, the more common and historically significant approach is the coupling of a halobenzoic acid with an aniline (B41778), as detailed in the Ullmann-Goldberg reaction.

Copper-Catalyzed Ullmann-Goldberg Coupling Reactions

The Ullmann condensation, a copper-promoted reaction, is a cornerstone for the formation of C-N bonds and the synthesis of N-aryl anthranilic acids. ekb.egwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org For the synthesis of this compound, this is commonly achieved by reacting o-chlorobenzoic acid with 2-fluoroaniline. orgsyn.org

The traditional Ullmann-Goldberg reaction often necessitates high temperatures, frequently exceeding 210°C, and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org The reaction typically employs stoichiometric amounts of copper, which can be in the form of copper powder, copper oxides, or copper salts. ekb.egwikipedia.org To overcome the often harsh conditions of long reaction times and high temperatures, various modifications have been developed. These include using a broader range of halobenzoic acids and aryl amines, as well as different bases and copper complexes. ekb.eg

A notable advancement is the development of a chemo- and regioselective copper-catalyzed cross-coupling reaction for the amination of 2-chlorobenzoic acids with aniline derivatives. nih.gov This method is advantageous as it does not require the protection of the carboxylic acid group and produces a wide array of N-aryl anthranilic acid derivatives in high yields. nih.govnih.gov The reaction has been shown to be effective with both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered ones. nih.gov A key finding is that the amination is highly regioselective, occurring only when the halogen is positioned ortho to the carboxylic acid group. nih.gov

| Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| o-Chlorobenzoic acid, Aniline | Copper oxide, Anhydrous potassium carbonate | Reflux | N-Phenylanthranilic acid | 82-93% orgsyn.org |

| 2,4-Dichlorobenzoic acid, 4-Methoxyaniline | Copper catalyst | - | 2-((4-Methoxyphenyl)amino)-4-chlorobenzoic acid | 86% nih.gov |

| 5-Bromo-2-chlorobenzoic acid, Aniline | Copper catalyst | - | 5-Bromo-2-anilino-benzoic acid | 85% nih.gov |

| 2-Chlorobenzoic acid, 3-Chloroaniline | Copper catalyst | - | 2-((3-Chlorophenyl)amino)benzoic acid | 99% nih.gov |

Advanced Synthetic Approaches

To address the limitations of classical methods, such as long reaction times and high energy consumption, several advanced synthetic strategies have been developed. These modern techniques offer significant improvements in efficiency and yield.

Ultrasonic Irradiation-Assisted Synthesis

The application of ultrasonic irradiation has been shown to significantly accelerate the Ullmann-Goldberg coupling reaction for the synthesis of N-phenylanthranilic acids. ekb.egresearchgate.net This method promotes the reaction under milder conditions and in shorter time frames compared to conventional heating. ekb.eg For instance, the synthesis of N-phenylanthranilic acid from o-chlorobenzoic acid and aniline was achieved in an 81% yield after only 20 minutes of ultrasonic irradiation in water. researchgate.netresearchgate.net This represents a substantial improvement over the hours of reflux typically required in classical procedures. orgsyn.org The use of water as a solvent further enhances the green credentials of this approach. researchgate.netresearchgate.net It has been noted that reaction times shorter than 20 minutes can lead to reduced yields. researchgate.netlookchem.com

| Reactants | Reagents | Conditions | Yield (20 min) |

| o-Chlorobenzoic acid, Aniline | Anhydrous K2CO3, Copper powder, Pyridine, Water | Ultrasonic irradiation (20 kHz) | 81% researchgate.netresearchgate.net |

| o-Chlorobenzoic acid, 2-Fluoroaniline | Anhydrous K2CO3, Copper powder, Pyridine, Water | Ultrasonic irradiation (20 kHz) | 75% researchgate.net |

| o-Chlorobenzoic acid, 4-Fluoroaniline | Anhydrous K2CO3, Copper powder, Pyridine, Water | Ultrasonic irradiation (20 kHz) | 85% researchgate.net |

Microwave Irradiation-Assisted Synthesis

Microwave irradiation has emerged as another powerful tool for promoting the Ullmann coupling reaction in the synthesis of N-aryl anthranilic acids. ekb.egscielo.br This technique can lead to significantly reduced reaction times and improved yields. researchgate.net The synthesis of N-phenylanthranilic acid derivatives has been successfully carried out using microwave heating in aqueous media, offering better yields in shorter times compared to classical heating methods. researchgate.net For example, the microwave-assisted synthesis of novel N-aryl anthranilic acids from anthranilic acids and aryl bromides has been reported to give good to excellent yields. scielo.br This method has been shown to be effective for both electron-donating and electron-withdrawing groups on the aryl bromide. scielo.br

One-Pot Synthesis Strategies

One-pot synthesis strategies offer a streamlined approach to chemical synthesis by combining multiple reaction steps into a single procedure without isolating intermediates. In 2007, a one-pot synthesis of thiazolo[2,3-b]quinazolinones and benzothiazolo[2,3-b]quinazolinones was reported starting from 2-chlorobenzoic acids. ekb.eg This process involves a copper-catalyzed coupling with 2-aminothiazoles or 2-aminobenzothiazoles under ultrasonic irradiation to form N-aryl anthranilic acid intermediates, which then undergo cyclization in the same pot to yield the final products. ekb.eg

Derivatization and Analog Synthesis of this compound

This compound serves as a versatile precursor for the synthesis of a variety of derivatives, including hydrazides, which can be further cyclized to form oxadiazoles. It also reacts to form Schiff bases, which can act as ligands for the formation of metal complexes.

Formation of Hydrazides

The synthesis of hydrazides from N-aryl anthranilic acid derivatives is a fundamental chemical transformation. A general and widely employed method involves the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303). ajol.inforesearchgate.net For instance, the ester of this compound can be refluxed with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield this compound hydrazide. ajol.inforesearchgate.net This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester.

In a typical procedure, the ester of the N-aryl anthranilic acid is dissolved in ethanol, followed by the addition of an excess of hydrazine hydrate. The mixture is then heated under reflux for several hours. After cooling, the resulting solid hydrazide is collected by filtration, washed, and can be purified by recrystallization. ajol.info

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a significant class of heterocyclic compounds that can be synthesized from acid hydrazides. A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acyl hydrazide. For example, this compound hydrazide can be converted into the corresponding 1,3,4-oxadiazole (B1194373) derivative.

One established method involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by S-alkylation or other modifications. ajol.inforesearchgate.net Another approach is the dehydrative cyclization of a diacylhydrazine intermediate, which can be formed by reacting the hydrazide with an acyl chloride or anhydride. This cyclization is often achieved using a dehydrating agent such as phosphoryl chloride. nih.gov

For instance, reacting this compound hydrazide with an appropriate carboxylic acid in the presence of a coupling agent and then cyclizing the intermediate diacylhydrazine would yield a 2,5-disubstituted 1,3,4-oxadiazole. The substituents on the oxadiazole ring can be varied by choosing different carboxylic acids for the acylation step. nih.govresearchgate.netorganic-chemistry.org

Preparation of Schiff Bases

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. N-aryl anthranilic acid derivatives, which contain a secondary amine group, can be further functionalized to introduce a primary amino group, or their existing carboxyl group can be used to link to a molecule containing a primary amine, which then participates in Schiff base formation.

A more direct approach involves the condensation of a derivative of this compound containing a primary amino group with an appropriate aldehyde or ketone. researchgate.netekb.egsysrevpharm.org For example, if the amino group of the anthranilic acid core is free, it can react with various aldehydes (e.g., substituted benzaldehydes) in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding Schiff base. chemrevlett.comugm.ac.id The general reaction involves heating a mixture of the amino-containing derivative and the carbonyl compound under reflux. sysrevpharm.org

The resulting Schiff bases are versatile ligands for the formation of metal complexes due to the presence of the imine nitrogen and other potential coordinating atoms. chemrevlett.com

Metal Complex Formation

This compound and its derivatives, particularly Schiff bases, can act as ligands to form coordination complexes with various metal ions. The coordination typically occurs through the nitrogen and oxygen donor atoms present in the ligand structure. chemrevlett.commdpi.com

Silver(I) complexes of N-aryl anthranilic acid derivatives have been synthesized and characterized. daneshyari.com The synthesis generally involves the reaction of a silver salt, such as silver nitrate (B79036) (AgNO₃), with the deprotonated ligand in an aqueous or alcoholic medium. daneshyari.com For a derivative of this compound, the carboxylic acid proton would first be removed by a base like sodium hydroxide to enhance its coordinating ability. The resulting carboxylate and the nitrogen atom of the amino group can then coordinate to the silver(I) ion. mdpi.comdaneshyari.com

| Ligand | Metal Salt | Resulting Complex Type | Reference |

| N-Phenylanthranilic acid | AgNO₃ | Ag(L) | daneshyari.com |

| Anthranilic acid | AgNO₃ | Ag(L) | daneshyari.com |

Table 1: Examples of Silver(I) Complex Formation with Anthranilic Acid Derivatives.

Complexes of these transition metals with N-aryl anthranilic acid derivatives and their Schiff bases are widely reported due to their interesting structural and electronic properties. chemrevlett.commdpi.com

Copper(II) Complexes: The synthesis of copper(II) complexes often involves the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297), with the ligand in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.netmdpi.com The ligand, for instance, a Schiff base derived from an this compound derivative, would coordinate to the copper(II) ion through its nitrogen and oxygen atoms. nih.govnih.govnih.gov

Nickel(II) Complexes: Nickel(II) complexes can be prepared similarly, using nickel(II) salts like nickel(II) chloride or nickel(II) nitrate. ugm.ac.idmdpi.comresearchgate.netrsc.org The reaction is typically carried out in an alcoholic solvent, and the resulting complex can be isolated upon precipitation or evaporation of the solvent. ugm.ac.idmdpi.com

Cobalt(II) Complexes: Cobalt(II) complexes are synthesized by reacting a cobalt(II) salt, such as cobalt(II) chloride, with the ligand. researchgate.netnih.govmdpi.comelsevierpure.comresearchgate.net The coordination environment around the cobalt ion can vary depending on the ligand and the reaction conditions, leading to different geometries. researchgate.netmdpi.com

Zinc(II) Complexes: Zinc(II) complexes are readily formed by the reaction of a zinc(II) salt (e.g., zinc(II) chloride or zinc(II) acetate) with the ligand. ajol.infonih.govnih.govajol.inforesearchgate.net These complexes are often tetrahedral or octahedral. nih.govajol.info

Cadmium(II) Complexes: Cadmium(II) complexes can be synthesized using cadmium(II) salts like cadmium(II) acetate or cadmium(II) chloride. semanticscholar.orgresearchgate.net The reaction of a Schiff base ligand derived from an anthranilic acid derivative with a cadmium salt typically yields a stable complex. semanticscholar.org

Iron(III) Complexes: Iron(III) complexes can be prepared by reacting an iron(III) salt, such as iron(III) chloride, with the appropriate ligand in a suitable solvent. nih.govwhiterose.ac.ukresearchgate.netuni-regensburg.de The presence of other ligands, like 1,10-phenanthroline, can lead to the formation of mixed-ligand complexes. nih.govwhiterose.ac.uk

Mercury(II) Complexes: The synthesis of mercury(II) complexes involves the reaction of a mercury(II) salt, such as mercury(II) chloride or mercury(II) nitrate, with the ligand. nih.goviau.irresearchgate.net The coordination often occurs through the nitrogen and other donor atoms of the ligand. iau.ir

| Metal Ion | Typical Metal Salt | Ligand Type | General Complex Formula |

| Copper(II) | CuCl₂, Cu(OAc)₂ | Schiff Base | [Cu(L)₂], [Cu(L)X₂] |

| Nickel(II) | NiCl₂, Ni(NO₃)₂ | Schiff Base | [Ni(L)₂], [Ni(L)X₂] |

| Cobalt(II) | CoCl₂ | Schiff Base | [Co(L)₂], [Co(L)X₂] |

| Zinc(II) | ZnCl₂, Zn(OAc)₂ | Carboxylate, Schiff Base | [Zn(L)₂], [Zn(L)₂X₂] |

| Cadmium(II) | Cd(OAc)₂, CdCl₂ | Schiff Base | [Cd(L)₂X₂] |

| Iron(III) | FeCl₃ | Carboxylate, Schiff Base | [Fe(L)₃], [Fe(L)₂Cl₂]Cl |

| Mercury(II) | HgCl₂, Hg(NO₃)₂ | Schiff Base | [Hg(L)X₂] |

Table 2: General Information on Metal Complex Formation. L represents the deprotonated ligand and X represents an anion like Cl⁻ or NO₃⁻.

Quinazoline-Based Derivatives

The synthesis of quinazolin-4-ones, a prominent class of heterocyclic compounds, can be achieved from N-substituted anthranilic acids like this compound through cyclization reactions. A common and effective method involves the reaction of the anthranilic acid derivative with a suitable one-carbon source, such as formamide (B127407) or orthoformates, often under thermal or microwave-assisted conditions. nih.govpensoft.net

One established route is the Niementowski quinazolinone synthesis, which involves heating an anthranilic acid with an amide. pensoft.net For this compound, this would typically involve heating the compound with excess formamide. The reaction proceeds through an initial acylation of the secondary amine by formamide, followed by an intramolecular cyclization and dehydration to yield the corresponding 1-(2-fluorophenyl)quinazolin-4(3H)-one. The temperature for such reactions is often elevated, typically in the range of 130-140°C. pensoft.net

Alternatively, a two-step process is frequently employed. First, the this compound is cyclized to the corresponding 1,3-benzoxazin-4-one intermediate using a dehydrating agent like acetic anhydride. nih.gov This intermediate is then reacted with an amine or an ammonium (B1175870) source (like ammonium acetate) to replace the ring oxygen with nitrogen, forming the quinazolinone ring system. nih.gov

A more modern approach involves the transition-metal-free, base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov While this method starts from a benzamide (B126) rather than a benzoic acid, it highlights a synthetic strategy where the fluorine substituent, similar to the one in this compound, can be utilized in the key bond-forming step for constructing the heterocyclic ring.

The general synthetic scheme starting from an N-aryl anthranilic acid is detailed in the table below, illustrating the common reagents and conditions used.

Table 1: General Synthetic Methods for Quinazolin-4-one Formation from N-Aryl Anthranilic Acids

| Method | Reagents and Conditions | Intermediate | Product Class |

| Niementowski Reaction | Formamide, Heat (e.g., 130-140°C) | N-Formyl derivative | 3-Substituted-quinazolin-4(3H)-one |

| Benzoxazinone Route | 1. Acetic Anhydride, Heat 2. Amine (e.g., NH₄OAc) | 2-Substituted-1,3-benzoxazin-4-one | 3-Substituted-quinazolin-4(3H)-one |

| Orthoformate Method | Triethyl orthoformate, Amine, Heat (e.g., 120°C) | Amidino intermediate | 3-Substituted-quinazolin-4(3H)-one |

Prodrug Synthesis and Hydrolysis Studies

The presence of a free carboxylic acid group in this compound (also known as flufenamic acid) can be a target for prodrug design. Esterification of this group can mask its acidic nature, potentially altering its physicochemical properties. The stability and hydrolysis of these ester prodrugs are critical for their function, with studies often focusing on their conversion back to the parent drug under physiological conditions.

One strategy involves the synthesis of aminocarbonyloxymethyl ester prodrugs. nih.gov These can be prepared via a multi-step synthesis that involves creating a chloromethyl carbamate (B1207046) which is then used to esterify the carboxylic acid of flufenamic acid. nih.gov Studies on these prodrugs have evaluated their hydrolysis kinetics in pH 7.4 buffer and in 80% human plasma. nih.gov For instance, aminocarbonyloxymethyl esters with secondary carbamate groups derived from amino acids like glycine (B1666218) or phenylalanine have been shown to hydrolyze quantitatively back to the parent drug under both non-enzymatic and enzymatic conditions. nih.gov

Another approach is the creation of hydrophobic ester prodrugs to form nanoparticles. nih.gov For example, monomeric derivatives such as FA-TEG-ALA (Flufenamic Acid-Triethylene Glycol-Alanine) have been synthesized. nih.gov The enzymatic hydrolysis of these nanoprodrugs can be studied using enzymes like porcine liver esterase. In one such study, the FA-TEG-ALA nanoprodrug was almost completely hydrolyzed back to flufenamic acid after 5 hours of incubation at 37°C. nih.gov

The table below summarizes hydrolysis data for different types of ester prodrugs of fenamate-class drugs, illustrating how structural changes affect their conversion rates.

Table 2: In Vitro Hydrolysis Data for Selected Fenamate Ester Prodrugs

| Prodrug Type | Hydrolysis Medium | Half-life (t½) | Key Finding |

| Aminocarbonyloxymethyl ester of Flufenamic Acid | pH 7.4 Buffer | Varies with structure | Hydrolyzed quantitatively to the parent drug. nih.gov |

| FA-TEG-ALA Nanoprodrug | Porcine Liver Esterase | ~1 hour for significant conversion | Nearly complete activation after 5 hours. nih.gov |

| Flurbiprofen Amino Acid Conjugates | pH 7.4 Phosphate Buffer | 30.19 min - 70.09 min | Prodrugs are stable enough for intestinal absorption. ijpsonline.com |

| Flurbiprofen Alkyl Esters | Human Plasma | Varies (Methyl ester is fast) | Hydrolysis rate is dependent on the alkyl chain. researchgate.net |

Hybrid Molecule Synthesis

Hybrid molecules are created by covalently linking two or more pharmacophoric moieties to create a single chemical entity with potentially enhanced or synergistic properties. This compound can be used as a scaffold to build such hybrid molecules.

A common synthetic strategy begins with the activation of the carboxylic acid group of this compound, typically by converting it to an acid chloride or by using coupling agents. This activated intermediate can then be reacted with a second molecule containing a nucleophilic group, such as an amine or a hydrazide.

One documented approach involves a two-step synthesis to create novel derivatives. pensoft.net First, this compound is converted to its corresponding ester, ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate. This ester is then reacted with hydrazine hydrate to form the key intermediate, 2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide. pensoft.net This hydrazide serves as a versatile building block. It can be further reacted with various isothiocyanates (e.g., N-(4-chlorophenyl)isothiocyanate) to yield N-aryl-2-(2-((3-(trifluoromethyl)phenyl)amino)benzoyl)hydrazine-1-carbothioamide hybrids. pensoft.net This synthetic pathway effectively combines the flufenamic acid scaffold with a thiosemicarbazide (B42300) moiety, a structure known to be present in various biologically active compounds.

The general steps for this type of hybrid synthesis are outlined below.

Table 3: Synthetic Scheme for Flufenamic Acid-Thioamide Hybrid Molecules

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Esterification | This compound | Ethanol, Acid catalyst | Ethyl 2-((2-fluorophenyl)amino)benzoate |

| 2. Hydrazide Formation | Ethyl 2-((2-fluorophenyl)amino)benzoate | Hydrazine Hydrate | 2-((2-Fluorophenyl)amino)benzohydrazide |

| 3. Hybridization | 2-((2-Fluorophenyl)amino)benzohydrazide | Aryl Isothiocyanate | N-Aryl-2-(2-((2-fluorophenyl)amino)benzoyl)hydrazine-1-carbothioamide |

Pharmacological and Biological Activities of N 2 Fluorophenyl Anthranilic Acid and Its Derivatives

Anti-Inflammatory Properties

The anti-inflammatory effects of N-arylanthranilic acids, including N-(2-Fluorophenyl)anthranilic acid, are a cornerstone of their pharmacological profile. A substantial number of these derivatives have demonstrated high anti-inflammatory activity in various experimental models. nih.gov

Mechanisms of Action: Inhibition of Carrageenan-Induced Edema

A standard and widely used method for evaluating the anti-inflammatory potential of new compounds is the carrageenan-induced paw edema model in rats. researchgate.netmdpi.com This acute inflammation model is highly reproducible and is characterized by the release of various inflammatory mediators. mdpi.com The injection of carrageenan induces a biphasic inflammatory response, with an initial phase involving the release of histamine, serotonin, and kinins, followed by a later phase mediated by prostaglandins (B1171923), where cyclooxygenase (COX) enzymes play a crucial role. nih.gov

N-aryl anthranilic acid derivatives have been synthesized and subsequently screened for their anti-inflammatory capabilities using this carrageenan-induced edema method. researchgate.net Studies have shown that these compounds can significantly inhibit the paw edema induced by carrageenan, demonstrating their potent anti-inflammatory effects. researchgate.net For instance, certain N-acyl hydrazone derivatives of anthranilic acid have been shown to effectively inhibit rat paw edema, with some compounds reducing inflammation by as much as 52.8% four hours after induction. researchgate.net While specific data for this compound in this model is not detailed in the provided results, the general efficacy of N-aryl anthranilic acids in this assay underscores a key mechanism of their anti-inflammatory action, which is the inhibition of inflammatory mediators involved in the edema response. researchgate.netresearchgate.net

Comparison with Reference Anti-Inflammatory Agents (e.g., Phenylbutazone)

To gauge the potency of new anti-inflammatory compounds, they are often compared to established drugs like phenylbutazone (B1037). Phenylbutazone is a non-selective COX inhibitor that has been widely used for treating musculoskeletal pain and inflammation. nih.gov

In comparative studies, newly synthesized N-substituted anthranilic acid derivatives have demonstrated significant anti-inflammatory activity. For example, certain 5-bromo-N-substituted anthranilic acid derivatives were found to be more potent than phenylbutazone in in vivo anti-inflammatory screenings. One such compound, 5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid, exhibited an inflammation inhibitory activity of 50.66%, which was higher than the 45.52% inhibition shown by phenylbutazone at the same dose. Another related derivative showed an inhibition of 47.56%. These findings highlight that modifications to the anthranilic acid scaffold can lead to compounds with superior anti-inflammatory efficacy compared to older, established agents like phenylbutazone.

Role in Preventing Albumin Denaturation

Protein denaturation is a process where proteins lose their tertiary and secondary structures due to external stress, such as heat or chemicals. This denaturation is implicated in the process of inflammation. nih.gov Consequently, the ability of a compound to prevent protein denaturation can be considered a mechanism of its anti-inflammatory action. nih.gov The inhibition of albumin denaturation has been used as an in vitro method to screen for anti-inflammatory activity. nih.govresearchgate.net

Table 1: Inhibition of Albumin Denaturation by Various Compounds This table is for illustrative purposes and includes data on related compounds to demonstrate the principle of the albumin denaturation assay.

| Compound/Extract | Concentration | % Inhibition of Denaturation | Reference |

|---|---|---|---|

| Methanolic Extract of Magnolia champaca | 400 µg/mL | 56.25 ± 0.82% | researchgate.net |

| Chloroform Fraction of Magnolia champaca | 400 µg/mL | 65.82 ± 3.52% | researchgate.net |

| Acetylsalicylic Acid (Standard) | 400 µg/mL | 80.14 ± 2.44% | researchgate.net |

| Novel Anthranilic Acid Hybrids | Not Specified | Good Activity | nih.gov |

Anti-Inflammatory Effects in the Central Nervous System

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases. researchgate.netnih.gov This process involves the activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes, which release a variety of inflammatory mediators. researchgate.net While direct studies on the anti-inflammatory effects of this compound in the CNS are not extensively detailed in the provided search results, the activities of related metabolites of anthranilic acid offer valuable insights.

One such metabolite, 3-hydroxyanthranilic acid (3-HAA), which is derived from the kynurenine (B1673888) pathway of tryptophan metabolism, has been shown to possess anti-inflammatory and neuroprotective properties. nih.gov In studies using primary human fetal CNS cultures, 3-HAA was found to suppress the expression of cytokines and chemokines in glial cells and reduce neuronal death induced by these inflammatory molecules. nih.gov A key finding was the ability of 3-HAA to induce the expression of hemeoxygenase-1 (HO-1) in astrocytes, an antioxidant enzyme known for its anti-inflammatory and cytoprotective effects. nih.gov

Microglia, the primary immune cells of the CNS, play a dual role in neuroinflammation; their initial activation can be neuroprotective, but chronic activation becomes neurotoxic. nih.gov This detrimental activation can be driven by factors like interferon-gamma (IFNγ), which can sensitize microglia and lead to the production of neurotoxic substances such as nitric oxide. nih.gov The ability of compounds like anthocyanins to cross the blood-brain barrier and counter neuroinflammation by inhibiting microglial activation highlights a potential therapeutic strategy. Given that other anthranilic acid derivatives exhibit neuroprotective effects by downregulating pathways responsible for neurodegeneration, it is plausible that this compound could exert similar anti-inflammatory effects within the CNS, though further research is required to confirm this. nih.gov

Antimicrobial Activities

In addition to their well-documented anti-inflammatory properties, derivatives of anthranilic acid have also been recognized for their antimicrobial capabilities. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several studies have described the synthesis of anthranilic acid derivatives and their subsequent evaluation for antimicrobial activity. These investigations have revealed that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

For example, a study on various synthesized derivatives of anthranilic acid reported that compounds such as anthranilohydrazide and N-phenyl anthranilic acid showed noteworthy antibacterial activity. The broad-spectrum potential of this class of compounds makes them interesting candidates for further development as antimicrobial agents. nih.gov

Table 2: Antibacterial Activity of Selected Anthranilic Acid Derivatives This table presents a summary of findings on the antibacterial potential of the broader class of anthranilic acid derivatives.

| Derivative Type | Bacterial Strains | Activity Level | Reference |

|---|---|---|---|

| Anthranilohydrazide | Not specified | Significant | |

| N-Phenyl Anthranilic Acid | Not specified | Significant | |

| General Anthranilic Acid Derivatives | Gram-positive and Gram-negative | Noted Antibacterial Capabilities | nih.gov |

Antiviral Effects (e.g., Inhibition of HCV NS5B Polymerase)

Derivatives of anthranilic acid have been identified as a significant class of allosteric inhibitors targeting the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.govnih.gov These inhibitors bind to a site located between the thumb and palm regions of the enzyme, adjacent to the active site. nih.gov This binding action interferes with the enzyme's function, not by directly competing with the natural substrates at the active site, but by changing the enzyme's shape, which in turn inhibits its activity.

Through molecular modeling and structure-activity relationship (SAR) studies, the potency of initial hit compounds was improved by approximately 100-fold. nih.gov This optimization has led to the development of a series of potent and selective NS5B inhibitors with IC₅₀ values as low as 10 nM. nih.gov Notably, these compounds have also demonstrated inhibitory effects on the HCV replicon in cultured HUH7 cells, confirming their antiviral activity in a cellular context. nih.gov The mode of inhibition for some of these derivatives has been determined to be non-competitive with respect to GTP, a natural substrate of the polymerase, further supporting the allosteric binding mechanism. natap.org

| Compound Class | Target | Mechanism of Action | Potency (IC₅₀) | Cellular Activity |

| Anthranilic Acid Derivatives | HCV NS5B Polymerase | Allosteric inhibition, binding between thumb and palm domains | As low as 10 nM | Inhibition of HCV replicon in HUH7 cells |

Antitubercular Activity and Mechanisms (e.g., MabA (FabG1) Inhibition, Intrabacterial Acidification)

Anthranilic acid derivatives have emerged as a promising area of research in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov One of the key targets for these compounds is MabA (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. nih.govnih.govresearchgate.net

Initial screening of a fragment library led to the identification of an anthranilic acid series as inhibitors of MabA. nih.gov Subsequent optimization of a fragment from this series resulted in more potent inhibitors. researchgate.net The direct binding of a fluorinated analog of anthranilic acid to the MabA enzyme has been confirmed using 19F ligand-observed NMR experiments, providing clear evidence of target engagement. nih.govresearchgate.net

However, further investigations into the mechanism of action revealed that the antitubercular activity of these compounds is not solely due to MabA inhibition. nih.gov It was discovered that these derivatives also affect other targets within the mycobacterial cells. nih.gov A significant part of their antituberculous effect is attributed to the carboxylic acid moiety, which induces intrabacterial acidification, disrupting the internal pH homeostasis of the bacteria. nih.gov

| Compound Class | Primary Target | Secondary Mechanism | Significance |

| Anthranilic Acid Derivatives | MabA (FabG1) | Intrabacterial Acidification | Dual mechanism of action offers a potential advantage in overcoming drug resistance. |

Antifungal Efficacy

While some derivatives of anthranilic acid have shown significant antibacterial activity, their efficacy as antifungal agents appears to be limited. nih.gov A study describing the synthesis of eight different anthranilic acid derivatives and their subsequent antimicrobial screening found that none of the tested compounds exhibited any noticeable antifungal effects. nih.gov This suggests that the structural features of these particular derivatives are not conducive to activity against the fungal species tested.

It is important to note that the broader class of flavonoids, which are structurally distinct from simple anthranilic acid derivatives, have demonstrated significant antifungal properties through various mechanisms such as plasma membrane disruption and inhibition of cell wall formation. mdpi.comanr.fr However, for the specific anthranilic acid derivatives synthesized and tested in the aforementioned study, antifungal activity was not observed. nih.gov

Anticancer and Cytotoxic Activities

Induction of Apoptosis

Certain derivatives of anthranilic acid have been shown to induce apoptosis, or programmed cell death, in human cancer cell lines. nih.govnih.gov This is a critical mechanism for the elimination of cancerous cells. For instance, the novel anthracenyl-amino acid topoisomerase I inhibitor, NU/ICRF 505, a conjugate of an anthracycline and an amino acid, has been demonstrated to induce significant DNA fragmentation, a hallmark of apoptosis, in HL60 human leukemia cells. nih.gov This effect was observed after 48 and 72 hours of drug exposure. nih.gov

Furthermore, studies with other human cancer cell lines, including lung (NX002) and ovarian (A2780) cancer cells, also showed evidence of DNA fragmentation in response to NU/ICRF 505. nih.gov Another anthracycline derivative, WP903, was found to be a potent inducer of apoptosis in ME18 human melanoma cells, irrespective of their susceptibility to the common chemotherapeutic drug adriamycin. nih.govresearchgate.net These findings suggest that the induction of apoptosis is a key mechanism contributing to the cytotoxic effects of these anthranilic acid-related compounds. nih.govnih.gov The process of apoptosis involves a series of morphological and biochemical changes, including cell shrinkage, nuclear condensation, and the activation of caspases, which ultimately lead to cell death. mdpi.com

| Compound | Cancer Cell Line(s) | Observed Effect |

| NU/ICRF 505 | HL60, NX002, A2780 | Induction of DNA fragmentation |

| WP903 | ME18 (Melanoma) | Strong induction of apoptosis |

Inhibition of Kinases (e.g., EGFR, Abl, Akt, Aurora B, MEK1, MEK2, VEGFR)

Derivatives of anthranilic acid have been investigated for their potential to inhibit various protein kinases that play crucial roles in cancer cell signaling and proliferation. The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like MEK1 and MEK2, is a key regulator of cell growth and survival and is often dysregulated in cancer. ijmphs.comwaocp.org

One such inhibitor, BI-847325, is a dual inhibitor of MEK and Aurora kinases. nih.govnih.gov Studies have shown that BI-847325 can effectively inhibit the function of MEK1/2 and Aurora kinase B (AURKB) in anaplastic thyroid carcinoma cell lines. nih.gov This inhibition was demonstrated by a decrease in the phosphorylation of downstream targets, ERK1/2 and Histone H3. nih.gov Furthermore, BI-847325 has been shown to be effective in both BRAF inhibitor-naïve and resistant melanoma models, where it reduces the expression of phospho-ERK. nih.gov

The development of kinase inhibitors is a significant area of cancer research, as these molecules can specifically target the aberrant signaling pathways that drive tumor growth. ijmphs.com

| Inhibitor | Target Kinases | Downstream Effects | Cancer Model |

| BI-847325 | MEK1/2, Aurora Kinase B | Decreased p-ERK1/2, Decreased p-Histone H3 | Anaplastic Thyroid Carcinoma, Melanoma |

Modulation of Signaling Pathways (e.g., Hedgehog Signaling Pathway, Mitogen-Activated Protein Kinase Pathway)

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development, and its aberrant activation is implicated in various cancers. nih.govnih.gov The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that controls cellular processes like proliferation, differentiation, and apoptosis, and its dysregulation is a common feature of many cancers. waocp.orgnih.govresearchgate.net

Derivatives of anthranilic acid have the potential to modulate these pathways. For instance, the inhibition of kinases like MEK1 and MEK2 by compounds such as BI-847325 directly impacts the MAPK pathway. nih.govnih.gov The MAPK pathway is a multi-tiered system involving a cascade of phosphorylations, and MEK1/2 are central components that activate the downstream kinases ERK1/2. nih.govnih.gov By inhibiting MEK, these compounds can block the signal transduction that promotes cancer cell growth and survival. ijmphs.com

While direct modulation of the Hedgehog pathway by this compound itself is not explicitly detailed in the provided context, the general principle of targeting key signaling pathways is a cornerstone of modern cancer therapy. nih.gov The ability of anthranilic acid derivatives to inhibit kinases within the MAPK pathway highlights their potential as anticancer agents that can interfere with the complex signaling networks that drive tumorigenesis.

P-glycoprotein Inhibition for Drug Resistance Management

Multidrug resistance (MDR) is a significant hurdle in the effective chemotherapeutic treatment of cancer. nih.gov One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport a wide array of anticancer drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov The development of P-gp inhibitors to be co-administered with anticancer drugs is a promising strategy to overcome MDR. nih.gov

Derivatives based on an anthranilic diamide (B1670390) scaffold have been identified for their potential applications as P-glycoprotein inhibitors in managing drug resistance in cancer cells. nih.gov While specific research focusing exclusively on this compound in P-gp inhibition is limited, the broader class of anthranilic acid derivatives has shown promise. The general approach involves designing molecules that can either competitively bind to P-gp, thus blocking the efflux of chemotherapeutic agents, or act as direct inhibitors of the pump's function. nih.gov Anthranilic acid derivatives of formula (I) and their pharmaceutically acceptable salts have demonstrated activity as inhibitors of P-glycoproteins. kfki.hu This inhibitory action can be harnessed to enhance the cytotoxicity of anticancer agents in multidrug-resistant cancer cells. kfki.hu The failure of many P-gp inhibitors in clinical trials has been attributed to issues such as toxicity and adverse drug interactions, highlighting the need for the development of more specific and potent inhibitors. nih.gov

Cytotoxicity against Various Cancer Cell Lines

This compound derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines. The anthranilic acid scaffold serves as a versatile platform for the synthesis of compounds with potential anticancer activity.

Research has demonstrated the in vitro cytotoxic activity of various anthranilic acid derivatives. For instance, a series of novel anthranilic diamides bearing an aryl-isoxazoline moiety exhibited significant inhibitory activity against several cancer cell lines. The table below summarizes the cytotoxic activity of selected anthranilic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Anthranilic diamides with aryl-isoxazoline moiety (e.g., compounds 69 and 70) | NCI-H460 (Human Lung Cancer) | Growth inhibition of 59.2-76.3% at 40 µg/mL | dntb.gov.ua |

| Anthranilic diamides with aryl-isoxazoline moiety (e.g., compounds 69 and 70) | SGC-7901 (Gastric Cancer) | Growth inhibition of 59.2-76.3% at 40 µg/mL | dntb.gov.ua |

| Anthranilic diamides with aryl-isoxazoline moiety (e.g., compounds 69 and 70) | BGC-823 (Gastric Cancer) | Growth inhibition of 59.2-76.3% at 40 µg/mL | dntb.gov.ua |

| Anthranilic diamides with aryl-isoxazoline moiety (e.g., compounds 69 and 70) | MCF-7 (Breast Epithelial Adenocarcinoma) | Growth inhibition of 59.2-76.3% at 40 µg/mL | dntb.gov.ua |

| Anthranilic diamides with aryl-isoxazoline moiety (e.g., compounds 69 and 70) | HepG2 (Hepatocellular Liver Carcinoma) | Growth inhibition of 59.2-76.3% at 40 µg/mL | dntb.gov.ua |

| Anthranilic diamide with aryl-isoxazoline moiety (compound 71) | HepG2 (Hepatocellular Liver Carcinoma) | Selective growth inhibition of 50.6±11.5% | dntb.gov.ua |

Antidiabetic Potential

Derivatives of this compound have emerged as promising candidates for the development of novel antidiabetic agents, primarily through their potent inhibitory effects on key enzymes involved in carbohydrate metabolism.

α-Glucosidase Inhibition (Competitive and Non-Competitive)

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in the digestion of carbohydrates. nih.gov Inhibition of this enzyme delays the absorption of glucose from the diet, thereby reducing postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes. nih.gov

A series of novel N-pyridyl anthranilate diamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Most of these compounds demonstrated potent inhibition in the nanomolar range. nih.gov The mode of inhibition for some of these derivatives has been identified as competitive, indicating that they vie with the substrate for binding to the active site of the enzyme. nih.gov The table below presents the α-glucosidase inhibitory activity of several anthranilate derivatives.

| Compound | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|

| Compound 5c | 0.01247 ± 0.01 | researchgate.netresearchgate.net |

| Compound 7a | 0.0445 | nih.gov |

| Compound 3e | 0.0708 | nih.gov |

| Compound 7d | 0.07842 | nih.gov |

| Compound 5a | 0.0477 | nih.gov |

| Parent Diamide 1 | 0.735 | nih.gov |

| Parent Diamide 7 | 0.416 | nih.gov |

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a key enzyme in the liver that catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby playing a direct role in regulating blood glucose levels. researchgate.net Inhibition of hepatic GP is considered a promising strategy for controlling hyperglycemia in type 2 diabetes. researchgate.net

The same series of N-pyridyl anthranilate derivatives that showed potent α-glucosidase inhibition were also found to be effective inhibitors of glycogen phosphorylase. nih.gov This dual inhibitory activity makes them particularly attractive as potential antidiabetic agents. The inhibitory profile of these compounds against glycogen phosphorylase is presented in the table below.

| Compound | Glycogen Phosphorylase IC50 (µM) | Reference |

|---|---|---|

| Compound 7b | 0.01372 ± 0.03 | researchgate.netresearchgate.net |

| Compound 3c | 0.367 | nih.gov |

| Compound 7c | 0.0864 | nih.gov |

| Compound 3e | 0.262 | nih.gov |

Regulation of Metabolic Challenges Linked to Diabetes

The potent α-glucosidase and glycogen phosphorylase inhibitory activities of this compound derivatives directly address key metabolic challenges in diabetes. nih.govresearchgate.net By inhibiting α-glucosidase, these compounds can effectively reduce the rapid spike in blood glucose levels after a meal (postprandial hyperglycemia), which is a major contributor to the long-term complications of diabetes. nih.gov

Furthermore, the inhibition of glycogen phosphorylase helps to lower hepatic glucose output, another significant factor in the hyperglycemia characteristic of type 2 diabetes. researchgate.net The dual action of these derivatives offers a comprehensive approach to glycemic control. Anthranilic acid-based scaffolds have been recognized for their potential in managing various metabolic disorders. mdpi.com The ability of these compounds to modulate key enzymes in glucose metabolism underscores their therapeutic potential in addressing the complex metabolic dysregulation associated with diabetes.

Neuropharmacological Effects

Emerging research suggests that anthranilic acid derivatives possess neuropharmacological activities, indicating their potential for the treatment of neurological and psychiatric disorders. These derivatives have been reported to exhibit neuroprotective applications by downregulating key pathways involved in the manifestation of neuropathological features and neurodegeneration. nih.gov

While specific studies on the neuropharmacological effects of this compound are not extensively documented, the broader class of anthranilate derivatives has shown promising results. For instance, some derivatives have been found to modulate the release of the excitatory neurotransmitter glutamate (B1630785). While essential for normal brain function, excessive glutamate can lead to excitotoxicity, a common pathological feature in numerous brain disorders, including epilepsy and neurodegenerative diseases. By inhibiting excessive glutamate release, these compounds could offer a neuroprotective strategy. Furthermore, certain anthranilate derivatives have demonstrated antidepressant and anticonvulsant effects in preclinical models, suggesting their potential as therapeutic agents for conditions such as anxiety, depression, and epilepsy.

Modulation of Glutamate Release and Excitotoxicity

While glutamate is a crucial excitatory neurotransmitter in the central nervous system, its excess can lead to excitotoxicity, a key pathological feature in many brain disorders. A synthesized derivative of this compound, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), has been investigated for its neuroprotective potential against glutamate-induced excitotoxicity.

In studies using rat cerebrocortical synaptosomes, HFP034 was shown to inhibit the release of glutamate induced by 4-aminopyridine (B3432731) (4-AP). This inhibitory effect was found to be dependent on the presence of extracellular calcium. Further investigation into the mechanism revealed that HFP034's action was associated with a reduction in the elevation of Ca²⁺ levels evoked by 4-AP, without affecting the synaptosomal membrane potential. The inhibitory effect of HFP034 on glutamate release was diminished by the blockage of P/Q-type Ca²⁺ channels and protein kinase C (PKC), suggesting that the neuroprotective effects of this derivative are mediated through the suppression of these specific channels and pathways.

Antidepressant and Anticonvulsant Properties

The therapeutic potential of N-arylanthranilic acid derivatives extends to neuropsychiatric and neurological disorders, including depression and epilepsy.

Antidepressant Properties: Anthranilic acid, the core structure of the target compound, is a metabolite in the kynurenine pathway, which is increasingly implicated in the pathophysiology of major depressive disorder. Studies have observed that during inflammation-induced depression, such as that occurring during interferon-α treatment, concentrations of anthranilic acid are significantly increased. nih.gov This suggests a link between the metabolism of tryptophan to anthranilic acid and the emergence of depressive symptoms. nih.gov While this highlights the molecule's role in the biochemical pathways of depression, research into the direct antidepressant activity of this compound or its derivatives as a therapeutic intervention is less direct. The focus has been more on its role as a potential biomarker. nih.gov

Anticonvulsant Properties: Derivatives of N-phenylanthranilic acid have demonstrated anticonvulsant effects. A key mechanism identified for this activity is the opening of KCNQ2/Q3 (Kv7.2/7.3) potassium channels. researchgate.net These channels are crucial for regulating neuronal excitability; their activation helps to stabilize the neuronal membrane and prevent the high-frequency firing of action potentials that characterizes seizures. researchgate.netpharmacologyeducation.org By acting as openers for these channels, certain N-phenylanthranilic acid derivatives can reduce neuronal hyperexcitability, conferring anticonvulsant effects in animal models of seizures. researchgate.net The incorporation of a fluorine atom into the structure of related N-phenylacetamide derivatives has also been noted as being essential for anticonvulsant activity in some series of compounds. nih.gov

Analgesic Properties

The analgesic potential of N-arylanthranilic acids has been evaluated using various preclinical models of pain.

Evaluation using Hot Plate and Tail-Flick Methods

While the hot plate and tail-flick tests are standard methods for assessing centrally-mediated analgesia, specific data on the evaluation of this compound or its direct derivatives using these particular methods are not extensively detailed in the available literature. Research on the analgesic properties of this class of compounds has more frequently utilized chemical-induced pain models.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical method used to screen for peripherally acting analgesics. nih.govsaspublishers.com The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching and writhing behaviors in mice. The analgesic activity of a test compound is determined by its ability to reduce the frequency of these writhes. nih.govsaspublishers.com

Studies on N-aryl anthranilic acid derivatives have demonstrated their efficacy in this model. For instance, a series of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acids, which are derivatives of anthranilic acid, were evaluated for analgesic activity using the acetic acid writhing test, with aspirin (B1665792) used as a reference drug. ekb.eg This indicates that the N-arylanthranilic acid scaffold is a viable candidate for developing compounds with peripheral analgesic effects, likely mediated through the inhibition of inflammatory pathways that lead to pain sensitization. nih.govekb.eg

Spasmolytic Activity

Research has been conducted to explore the spasmolytic (muscle-relaxant) potential of new hybrid molecules derived from anthranilic acid. nih.govresearchgate.net In one such study, a hybrid molecule was synthesized from anthranilic acid and 2-(3-chlorophenyl)ethylamine. nih.gov This initial hybrid was then used to create a series of diamides through acylation with various acyl chlorides. The spasmolytic activity of these novel compounds was predicted using in silico methods and subsequently confirmed through ex vivo biological evaluation. nih.govresearchgate.net The findings suggest that combining the anthranilic acid scaffold with other pharmacologically active moieties, such as phenylethylamines, can produce derivatives with significant smooth muscle relaxant properties. nih.gov

Other Biological Activities

Beyond the aforementioned properties, derivatives of this compound have been investigated for a variety of other biological effects.

Anti-inflammatory Activity: A significant body of research has focused on the anti-inflammatory properties of N-arylanthranilic acids. nih.govijpsonline.com In one study, a series of N-aryl anthranilic acid derivatives were synthesized and tested using the carrageenan-induced rat paw edema method, a standard model for acute inflammation. The results showed that the synthesized compounds possessed significant anti-inflammatory activity. ijpsonline.com This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in the inflammatory cascade. researchgate.net

Antimicrobial Activity: The antimicrobial potential of anthranilic acid derivatives has also been explored. An investigation into several derivatives revealed that N-phenyl anthranilic acid showed significant antibacterial activity. nih.gov However, in the same study, none of the tested compounds displayed any noteworthy antifungal effects. nih.gov More targeted research has explored fluorinated anthranilic acid derivatives for their antimycobacterial properties, indicating that this class of compounds may be useful against pathogens like Mycobacterium tuberculosis. mdpi.com

Anticancer Activity: Novel complexes using trifluorinated anthranilic acid derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. mdpi.com

Anti-Allergic Properties

Derivatives of anthranilic acid have been recognized for their potential in managing allergic conditions. A notable example is Tranilast, chemically known as N-(3',4'-dimethoxycinnamoyl)anthranilic acid, which is utilized as an anti-allergic medication. ekb.egnih.gov This indicates that the anthranilic acid scaffold is a viable starting point for the development of compounds with anti-allergic effects. The anti-inflammatory properties of N-arylanthranilic acids, a class to which this compound belongs, may also contribute to their anti-allergic potential, as inflammation is a key component of allergic reactions. nih.gov Research into the specific anti-allergic activity of this compound is an area of ongoing interest.

Anticoagulant Activity

The therapeutic landscape of anticoagulation includes derivatives of anthranilic acid. Betrixaban, a marketed anticoagulant drug, is structurally derived from anthranilic acid. ekb.eg This demonstrates the utility of the anthranilic acid moiety in the design of agents that modulate the blood coagulation cascade. While direct studies on the anticoagulant effects of this compound are not extensively documented in the reviewed literature, the precedent set by Betrixaban suggests that derivatives of anthranilic acid are promising candidates for the development of new anticoagulant therapies.

Diuretic Effects

The influence of anthranilic acid derivatives extends to renal pharmacology, with the well-known loop diuretic Furosemide being a prime example. ekb.egnih.gov Furosemide's structure contains the anthranilic acid core, highlighting the potential for this chemical class to impact renal function and fluid balance. Although specific research on the diuretic properties of this compound is not detailed in the available literature, the established activity of Furosemide provides a strong rationale for exploring this pharmacological aspect within this class of compounds.

Inhibition of Aldo-Keto Reductase Enzymes

N-phenylanthranilic acid derivatives have been identified as potent inhibitors of the aldo-keto reductase (AKR) superfamily, particularly the AKR1C isoforms. nih.gov These enzymes are involved in the metabolism of steroids and prostaglandins and are implicated in various diseases, including cancer. The inhibitory activity of these compounds is often selective, with some derivatives showing a preference for specific isoforms. For instance, the introduction of a tert-butyl group at the para position of the B-ring of an N-phenylanthranilic acid analog resulted in a compound with an IC₅₀ value of 38 nM for AKR1C3, demonstrating significant potency and a 28-fold selectivity over AKR1C2. nih.gov The substitution pattern on both the A and B rings of the N-phenylanthranilic acid structure plays a crucial role in determining both the potency and selectivity of inhibition against different AKR1C isoforms.

Table 1: Inhibitory Activity of N-Phenylanthranilic Acid Analogs against AKR1C Isoforms

| Compound | Substitution | Target Enzyme | IC₅₀ (nM) | Selectivity (AKR1C2/AKR1C3) |

|---|---|---|---|---|

| Flufenamic acid | 3'-(Trifluoromethyl) | AKR1C3 | 51 | - |

| Analog 1o | 4'-(tert-Butyl) | AKR1C3 | 38 | 28 |

| Analog 2a | 3'-(Trifluoromethyl), 5-Methoxy | AKR1C3 | 60 | - |

| Analog 3a | 3'-(Trifluoromethyl), 4-Acetyl | AKR1C3 | 714 | - |

Data sourced from a study on N-phenyl-aminobenzoates. nih.gov

Quorum Sensing Inhibition

Derivatives of anthranilic acid have emerged as promising inhibitors of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. This activity is particularly relevant for the opportunistic pathogen Pseudomonas aeruginosa. The inhibitory mechanism often involves the disruption of the Pseudomonas quinolone signal (PQS) pathway. nih.gov By interfering with this signaling system, these compounds can reduce the production of virulence factors and inhibit biofilm formation without directly killing the bacteria, which may reduce the likelihood of resistance development. nih.govresearchgate.net The exploration of this compound derivatives as QS inhibitors represents a potential strategy for developing novel anti-infective agents.

Amyloid Aggregation Inhibition

The aggregation of beta-amyloid (Aβ) peptides is a key pathological event in Alzheimer's disease. Research has shown that a series of substituted N-phenyl anthranilic acid analogs can inhibit this aggregation process. nih.gov The structure-activity relationship of these compounds indicates that the nature and position of substituents on the phenyl rings are critical for their inhibitory activity. Furthermore, the insertion of an anthranilic acid moiety into a peptide sequence has been demonstrated to create a conformationally restricted hybrid peptide that can inhibit the formation of Aβ fibrils and even disrupt pre-formed aggregates. nih.gov This highlights the potential of the anthranilic acid scaffold in the design of therapeutic agents for neurodegenerative diseases characterized by amyloid deposition.

Interaction with DNA

Anthranilic acid derivatives have been found to interact with DNA-related processes through the inhibition of key proteins. Specifically, certain derivatives have been identified as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). nih.govnih.govresearchgate.net FUBP1 is a single-stranded DNA and RNA binding protein that acts as a master regulator of several genes, including the proto-oncogene c-Myc. nih.govresearchgate.net By inhibiting the interaction of FUBP1 with its target DNA sequences, these compounds can modulate the expression of genes involved in cell proliferation and survival. nih.gov This mechanism of action suggests a potential application for this compound derivatives in cancer therapy.

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl Anthranilic Acid Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding interactions. psu.edu In the context of N-arylanthranilic acids, fluorine substitution has been shown to have a profound influence on biological activity. psu.edunih.gov

The position of the fluorine atom on the N-phenyl ring is a critical determinant of anti-inflammatory activity. For instance, in the ultraviolet erythema assay, the order of activity for monosubstituted analogs was found to be 3' > 2' > 4', with the trifluoromethyl group (CF3) being particularly potent. pharmacy180.com This highlights the sensitivity of the biological target to the electronic and steric properties conferred by the fluorine substituent at specific positions.

Furthermore, the presence of a fluorine atom can significantly impact the pharmacokinetic profile of a compound. psu.edu For example, the incorporation of fluorine can block metabolic pathways, leading to increased bioavailability and a longer duration of action. psu.edu In a series of antitubulin agents, the introduction of a 2-fluorophenyl group was a key structural feature in the design of acrylate (B77674) derivatives. The small size and high electronegativity of fluorine can also lead to enhanced binding affinity with target proteins through the formation of favorable interactions, such as hydrogen bonds. psu.edu

Studies on FPMINT, a 1,3,5-triazine (B166579) derivative, and its analogs revealed that the presence and position of the fluorine atom on the phenylpiperazine moiety were crucial for their inhibitory activity on human equilibrative nucleoside transporters (ENTs). frontiersin.org The absence of the fluorine atom completely abolished the inhibitory effect on ENT2, while its replacement with a chlorine atom at the meta position restored activity, underscoring the specific requirements for halogen substitution in this class of compounds. frontiersin.org

Influence of Substituents on Phenyl Ring of Anthranilic Acid

The anthranilic acid moiety serves as a crucial anchor for the biological activity of this class of compounds. SAR studies have consistently shown that the position of the carboxylic acid group is paramount for activity, with analogs of 3- and 4-aminobenzoic acid being inactive. pharmacy180.com This suggests that the ortho-amino benzoic acid scaffold is essential for proper orientation and binding to the biological target.

Generally, the placement of substituents on the anthranilic acid ring tends to diminish the anti-inflammatory activity. pharmacy180.com This indicates that the unsubstituted anthranilic acid ring is optimal for interaction with the target. However, the replacement of the carboxylic acid function with an isosteric tetrazole group has been shown to retain anti-inflammatory activity, demonstrating that the acidic proton and its relative spatial arrangement are more critical than the carboxylic acid group itself. pharmacy180.com

Role of the N-Phenyl Moiety in Biological Interactions

The N-phenyl moiety of N-(2-Fluorophenyl)anthranilic acid and its analogs plays a pivotal role in their biological interactions, and substitutions on this ring can lead to varied and sometimes conflicting results depending on the biological assay used. pharmacy180.com

In the context of anti-inflammatory activity, as measured by the ultraviolet erythema assay, the order of potency for monosubstitution on the N-aryl ring was generally 3' > 2' > 4'. pharmacy180.com This was particularly evident with the trifluoromethyl group, where flufenamic acid (containing a 3'-CF3 group) showed high potency. pharmacy180.com Conversely, in the rat paw edema assay, 2'-chloro derivatives were found to be more potent than their 3'-chloro counterparts. pharmacy180.com For disubstituted derivatives with identical substituents, a 2',3'-disubstitution pattern, as seen in mefenamic acid, appeared to be the most effective. pharmacy180.com

The nature of the linkage between the two aromatic rings is also critical. The -NH- bridge is essential for activity, as its replacement with groups like -O-, -CH2-, -S-, -SO2-, or N-alkylation (N-CH3) or N-acylation (N-COCH3) significantly reduces or abolishes anti-inflammatory activity. pharmacy180.com This highlights the importance of the hydrogen-bonding capability and the specific conformation imparted by the secondary amine linkage.

In other therapeutic areas, such as the development of inhibitors for the far upstream element binding protein 1 (FUBP1), anthranilic acid derivatives have been identified as promising leads. nih.gov These studies further underscore the importance of the N-phenyl moiety in defining the specific biological target of these compounds.

Effect of Heterocyclic Ring Systems (e.g., Oxadiazole, Pyrazoline, Quinazoline)

The incorporation of heterocyclic ring systems into the this compound scaffold has been a fruitful strategy for diversifying the biological activities of these compounds, leading to the discovery of potent agents with a range of therapeutic applications. scispace.comorientjchem.orgscielo.org.zaresearchgate.netnih.gov

Oxadiazole: Derivatives containing oxadiazole rings have shown significant potential. nih.govnih.govwisdomlib.orgmdpi.comrsc.org For instance, a series of anthranilic diamide (B1670390) analogs incorporating 1,2,4- or 1,3,4-oxadiazole (B1194373) rings were synthesized and evaluated for their insecticidal activity. nih.gov Structure-activity relationship studies revealed that compounds with a 1,3,4-oxadiazole ring were generally more potent than their 1,2,4-oxadiazole (B8745197) counterparts. nih.gov The nature of the substituent on the oxadiazole ring also played a crucial role in modulating the insecticidal activity. nih.gov In another study, caffeic and ferulic acid-based 1,2,4- and 1,3,4-oxadiazole hybrids were synthesized and showed promising cytotoxic activity against glioblastoma cell lines. nih.gov

Pyrazoline: Pyrazoline-containing derivatives of anthranilic acid have been investigated for their analgesic, anti-inflammatory, and antimicrobial properties. scispace.comresearchgate.netactascientific.comresearchgate.netnih.gov The synthesis of N-(phenyl) chalconyl anthranilic acids containing pyrazoline rings has yielded compounds with significant biological activities. scispace.comresearchgate.net The substitution pattern on the aryl moiety of the pyrazoline ring was found to influence the potency of these compounds. researchgate.net

Quinazoline: Quinazoline and quinazolinone moieties have been incorporated into the anthranilic acid framework to generate compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. scispace.comorientjchem.orgscielo.org.zaresearchgate.netnih.gov The synthesis of 2-phenylquinazolin-4(3H)-ones containing pyrazoline and other heterocyclic systems has led to the identification of lead compounds with enhanced therapeutic profiles. scispace.comscielo.org.zaresearchgate.net

The following table summarizes the biological activities associated with the incorporation of these heterocyclic rings:

| Heterocyclic Ring | Associated Biological Activities |

| Oxadiazole | Insecticidal, Cytotoxic nih.govnih.gov |

| Pyrazoline | Analgesic, Anti-inflammatory, Antimicrobial scispace.comresearchgate.net |

| Quinazoline | Analgesic, Anti-inflammatory, Antimicrobial scispace.comscielo.org.zaresearchgate.net |

Structure-Activity Relationships for Specific Biological Targets (e.g., α-Glucosidase, Kinases)

The versatility of the this compound scaffold has enabled the development of derivatives targeting specific enzymes and signaling pathways implicated in various diseases. nih.govresearchgate.netresearchgate.netnih.govnih.govijpsjournal.comnih.gov

α-Glucosidase Inhibitors: Derivatives of anthranilic acid have emerged as a promising class of α-glucosidase inhibitors, which are important for the management of diabetes. researchgate.netresearchgate.netnih.govmdpi.com Metal complexes of anthranilic acid derivatives have shown to be particularly effective, acting as non-competitive inhibitors of α-glucosidase. researchgate.netmdpi.com In some cases, the metal complexes exhibited a dramatic increase in potency compared to the free ligands. mdpi.com For example, silver(I) complexes showed a 4000-fold increase in α-glucosidase inhibitory activity. mdpi.com The structure-activity relationship studies in this area focus on optimizing the metal center and the organic ligand to achieve maximum inhibitory effect.